5-Nitro-5-phenylpentan-2-one is an organic compound that belongs to the class of ketones, characterized by the presence of a nitro group and a phenyl substituent. This compound is notable for its potential applications in synthetic organic chemistry, particularly as a building block for more complex molecules. The molecular formula of 5-nitro-5-phenylpentan-2-one is , with a molecular weight of approximately 219.29 g/mol.
The compound is synthesized through various chemical reactions and methodologies, which are explored in detail in the synthesis analysis section.
5-Nitro-5-phenylpentan-2-one can be classified as:
The synthesis of 5-nitro-5-phenylpentan-2-one typically involves the Michael addition reaction, where a suitable enolate reacts with a nitroalkene. A common method includes:
The process often employs thin-layer chromatography (TLC) for monitoring the reaction progress, and purification is achieved through column chromatography. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are used for structural confirmation of the synthesized product.
The molecular structure of 5-nitro-5-phenylpentan-2-one features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | 5-Nitro-5-phenylpentan-2-one |
| InChI Key | ZVYQJZQZJQFZCA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C(C1=CC=CC=C1)(C(=O)N(=O)=O))C(C(=O)=O)N(=O)=O |
5-Nitro-5-phenylpentan-2-one can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 5-nitro-5-phenylpentan-2-one primarily revolves around its reactivity due to the presence of both the nitro and carbonyl groups.
Relevant data includes:
| Property | Value |
|---|---|
| Melting Point | Not explicitly stated |
| Boiling Point | Not explicitly stated |
| Density | Not explicitly stated |
5-Nitro-5-phenylpentan-2-one has several scientific applications:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5